Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a 4-chlorophenyl group at position 3, a 3-methoxybenzamido substituent at position 5, and an ethyl carboxylate moiety at position 1. This scaffold is structurally related to aminothienopyridazine inhibitors of tau aggregation, which have shown promise in neurodegenerative disease research due to their ability to modulate protein misfolding .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-5-4-6-16(11-13)31-2)18(17)22(29)27(26-19)15-9-7-14(24)8-10-15/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBIYZSYDOXXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a thieno[3,4-d]pyridazine core, characterized by various functional groups including a chlorophenyl and methoxybenzamido moiety. The molecular formula is with a molecular weight of approximately 421.93 g/mol. Its structure contributes to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Substituents | 4-Chlorophenyl, 3-Methoxybenzamido, Ethyl Carboxylate |
| Molecular Weight | 421.93 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The exact pathways depend on the context of use, but preliminary studies suggest potential interactions with targets involved in inflammation and microbial infections.
Biological Activities
Research indicates that compounds similar to this compound exhibit several promising biological activities:
- Antimicrobial Activity : Compounds in this class have been investigated for their potential as antimicrobial agents.
- Anti-inflammatory Properties : Similar structures have shown efficacy in reducing inflammation.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the thieno[3,4-d]pyridazine class:
- Antimicrobial Efficacy : A study found that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research indicated that certain derivatives reduced inflammatory markers in vitro, suggesting potential for treating inflammatory diseases.
- Enzyme Interaction : Molecular docking studies demonstrated strong binding affinities with specific enzymes relevant to cancer and cardiovascular diseases.
Synthesis of the Compound
The synthesis involves multi-step organic reactions starting from the preparation of the thieno[3,4-d]pyridazine core followed by the introduction of substituents. The final step typically involves esterification to form the ethyl ester.
Synthetic Route Overview
- Formation of Thieno[3,4-d]pyridazine Core : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of chlorophenyl and methoxybenzamido groups.
- Esterification : Final step to form ethyl carboxylate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications and Electronic Effects
- Trifluoromethyl and Methoxyphenyl Derivatives: describes a related compound with a 4-(trifluoromethyl)phenyl group at position 3 and a 4-methoxyphenyl acetamido group at position 4.
- Halogenation Impact : Compounds 67 and 68 demonstrate that halogenation at position 7 improves yield and may enhance intermolecular interactions (e.g., halogen bonding) without compromising thermal stability .
Physicochemical and Spectral Properties
- IR and MS Data : The target compound’s IR spectrum (if reported) would likely show peaks for amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹), similar to compound 66 (IR: 1718, 1653 cm⁻¹) .
- 13C NMR : The 3-methoxybenzamido group would introduce aromatic carbons near δ 160 ppm (methoxy) and δ 165 ppm (amide carbonyl), comparable to compound 67’s ester carbonyl at δ 162.9 ppm .
Implications for Drug Design
The target compound’s structural complexity offers advantages in selectivity and binding over simpler analogs like 66–66. Future studies should evaluate its tau aggregation inhibition efficacy relative to these analogs and assess pharmacokinetic properties influenced by substituent electronic effects (e.g., trifluoromethyl in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
